Mercury(1+);nitric acid;dihydrate

Vue d'ensemble

Description

Mercury(I) nitrate dihydrate is used in the preparation of other mercury(I) compounds. It acts as a reducing agent and is involved in the preparation of mercury(II) nitrate by treating with dilute nitric acid . It is a white to yellow crystalline powder that effloresces and becomes anhydrous in dry air. It is sensitive to light and has a slight odor of nitric acid .

Synthesis Analysis

Mercury(I) nitrate is formed when elemental mercury is combined with dilute nitric acid. Concentrated nitric acid will yield mercury(II) nitrate. Mercury(I) nitrate is a reducing agent which is oxidized upon contact with air. Mercuric nitrate reacts with elemental mercury to form mercurous nitrate .Molecular Structure Analysis

The structure of the hydrate has been determined by X-ray crystallography. It consists of a [H2O-Hg-Hg-OH2]2+ center, with a Hg-Hg distance of 254 pm . The molecular formula is H4HgNO5 and it has an average mass of 298.625 Da .Chemical Reactions Analysis

Mercury(I) nitrate is used as an intermediate for other mercury compounds. In solution with dilicate nitric acid, it is used as an indicator (Millon’s reagent) to detect tyrosine-containing proteins .Physical And Chemical Properties Analysis

Mercury(I) nitrate dihydrate is a yellow solid. It is slightly soluble in water and reacts with it. It decomposes at 70°C . It is also sensitive to light .Applications De Recherche Scientifique

General Uses

Mercury(I) nitrate dihydrate is used in the preparation of other mercury(I) compounds . It acts as a reducing agent . It is involved in the preparation of mercury(II) nitrate by treating with dilute nitric acid as well as to get mercury on exposure to light .

Application in Environmental Health Science

Specific Scientific Field

The specific scientific field for this application is Environmental Health Science .

Summary of the Application

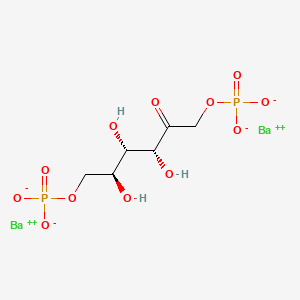

Mercury(I) nitrate dihydrate plays a crucial role in the recovery of mercury from fluorescent lamp wastes . Considering the adverse effects of mercury on human health and the environment, the recovery of mercury-containing fluorescent lamps is very important .

Methods of Application or Experimental Procedures

In order to extract mercury from glasses, glass pieces were washed with deionized water, using stirring to increase washing efficiency . Parameters such as ratio of glass to deionized water (S/L), stirring time, temperature and pH were changed to achieve the maximum amount of extraction . The highest mercury extraction rate is about 98% and in the conditions S/L=0.1, stirring time of 12 h, temperature of 60 °C and pH 1, which is using a combination of HCl and H3PO4 acid 5% with a ratio of 1:4 has been obtained .

Summary of the Results or Outcomes

The success of this method not only increases environmental sustainability, but also classifies the resulting glass waste as non-hazardous . The highest mercury extraction rate is about 98% .

Precursor to Other Mercury Compounds

Mercury(I) nitrate dihydrate is used in the preparation of other mercury(I) compounds . It acts as a reducing agent . It is involved in the preparation of mercury(II) nitrate by treating with dilute nitric acid as well as to get mercury on exposure to light .

Millon’s Reagent

The solution of mercurous nitrate in diluted nitric acid is referred to as Millon’s reagent . This reagent is used as an indicator to determine the presence of tyrosine-containing proteins . This application is particularly useful in the field of biochemistry and molecular biology.

Safety And Hazards

Mercury(I) nitrate dihydrate is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is fatal if swallowed, in contact with skin, or if inhaled. It is very toxic to aquatic life with long-lasting effects . Symptoms of mercury poisoning include headache, weakness of memory, loss of appetite, nausea, shortness of breath, and exhaustion .

Propriétés

IUPAC Name |

mercury(1+);nitric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.HNO3.2H2O/c;2-1(3)4;;/h;(H,2,3,4);2*1H2/q+1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKBHHZLGNEESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].O.O.[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5HgNO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163975 | |

| Record name | Mercurous nitrate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mercury(1+);nitric acid;dihydrate | |

CAS RN |

14836-60-3 | |

| Record name | Mercurous nitrate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.